molecular formula C7H8INO B11731653 (4-Amino-2-iodophenyl)methanol

(4-Amino-2-iodophenyl)methanol

Cat. No.: B11731653
M. Wt: 249.05 g/mol
InChI Key: ZJPOYKLVQDBWMK-UHFFFAOYSA-N
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Description

(4-Amino-2-iodophenyl)methanol is an organic compound with the molecular formula C7H8INO It is characterized by the presence of an amino group, an iodine atom, and a hydroxyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Amino-2-iodophenyl)methanol typically involves the iodination of (4-Aminophenyl)methanol. One common method includes the use of iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is carried out under controlled conditions to ensure selective iodination at the desired position on the benzene ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(4-Amino-2-iodophenyl)methanol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium azide or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of (4-Amino-2-iodobenzaldehyde).

    Reduction: Formation of (4-Amino-2-iodoaniline).

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (4-Amino-2-iodophenyl)methanol is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for selective functionalization, making it valuable in organic synthesis.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its iodine atom makes it suitable for radiolabeling, which is useful in imaging studies.

Medicine

In medicine, this compound has potential applications in drug development. Its derivatives may exhibit pharmacological activities, making it a candidate for further investigation in therapeutic research.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various manufacturing processes.

Mechanism of Action

The mechanism of action of (4-Amino-2-iodophenyl)methanol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the iodine atom can participate in halogen bonding. These interactions can influence the compound’s binding affinity and specificity towards its targets, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    (2-Iodophenyl)methanol: Similar structure but lacks the amino group.

    (4-Amino-2-bromophenyl)methanol: Similar structure but with a bromine atom instead of iodine.

    (4-Amino-2-chlorophenyl)methanol: Similar structure but with a chlorine atom instead of iodine.

Uniqueness

(4-Amino-2-iodophenyl)methanol is unique due to the presence of both an amino group and an iodine atom on the benzene ring

Properties

Molecular Formula

C7H8INO

Molecular Weight

249.05 g/mol

IUPAC Name

(4-amino-2-iodophenyl)methanol

InChI

InChI=1S/C7H8INO/c8-7-3-6(9)2-1-5(7)4-10/h1-3,10H,4,9H2

InChI Key

ZJPOYKLVQDBWMK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N)I)CO

Origin of Product

United States

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